![molecular formula C9H9F3N2S B3160470 [2-Methyl-5-(trifluoromethyl)phenyl]thiourea CAS No. 866049-29-8](/img/structure/B3160470.png)
[2-Methyl-5-(trifluoromethyl)phenyl]thiourea
Overview
Description
[2-Methyl-5-(trifluoromethyl)phenyl]thiourea: is an organosulfur compound with the molecular formula C9H9F3N2S It is a derivative of thiourea, where the phenyl ring is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of [2-Methyl-5-(trifluoromethyl)phenyl]isothiocyanate with an amine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The isothiocyanate can be prepared by reacting the corresponding aniline with thiophosgene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Methyl-5-(trifluoromethyl)phenyl]thiourea can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, dichloromethane, room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: [2-Methyl-5-(trifluoromethyl)phenyl]thiourea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with metal ions and its unique electronic properties make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
[3,5-Bis(trifluoromethyl)phenyl]thiourea: This compound has two trifluoromethyl groups on the phenyl ring, which enhances its electron-withdrawing properties and reactivity.
[2-Methylphenyl]thiourea: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
[2-Methyl-5-(trifluoromethyl)phenyl]isothiocyanate: The isothiocyanate derivative is a precursor in the synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea.
Uniqueness: this compound is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile in various chemical reactions and applications.
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c1-5-2-3-6(9(10,11)12)4-7(5)14-8(13)15/h2-4H,1H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXASGSEQGSJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248816 | |
| Record name | N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-29-8 | |
| Record name | N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866049-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


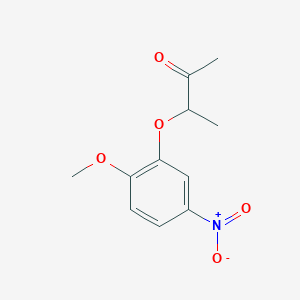
![Ethyl 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3160393.png)
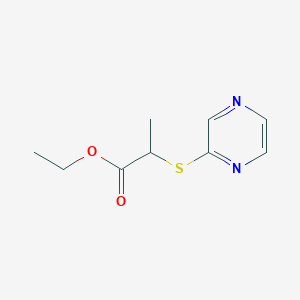
![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)
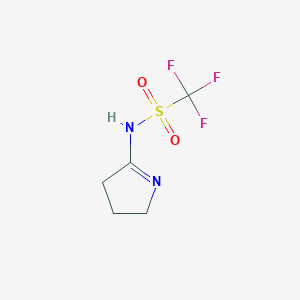
![N-{3-[3-(trifluoromethyl)phenoxy]benzyl}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide](/img/structure/B3160416.png)
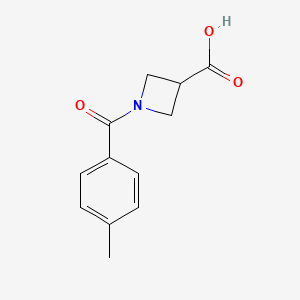
![N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide](/img/structure/B3160427.png)
![N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B3160433.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide](/img/structure/B3160435.png)
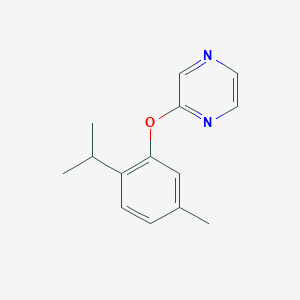

![N'-[(E)-{[(2,6-dimethylanilino)carbonyl]amino}(methylamino)methylidene]-N-(2,6-dimethylphenyl)urea](/img/structure/B3160455.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3160466.png)
